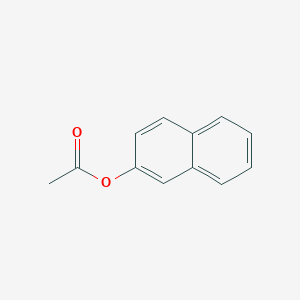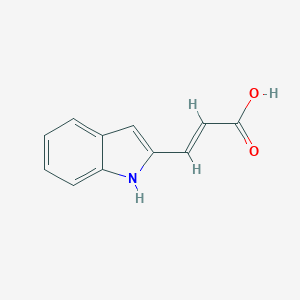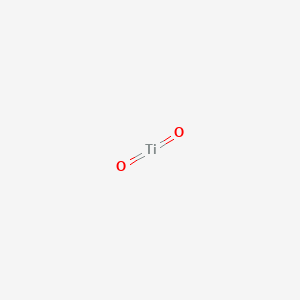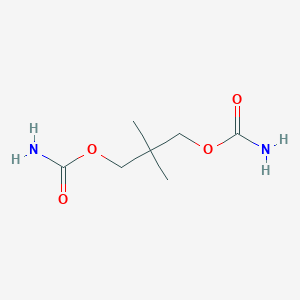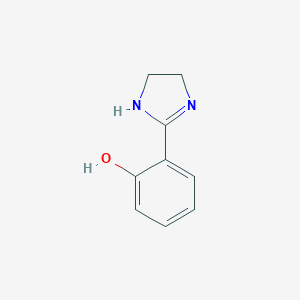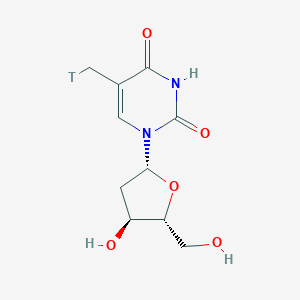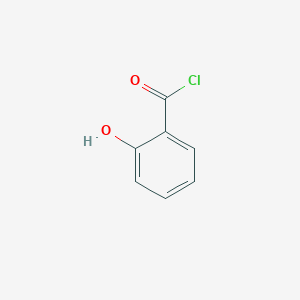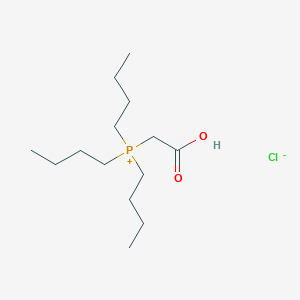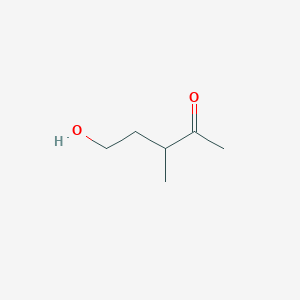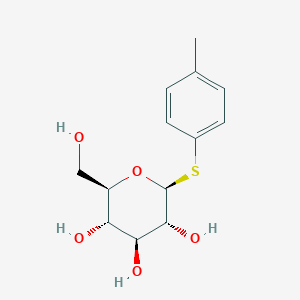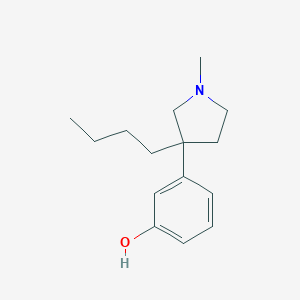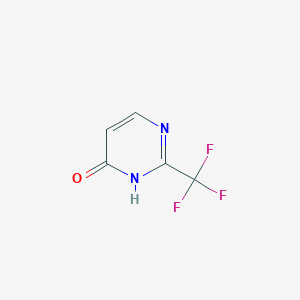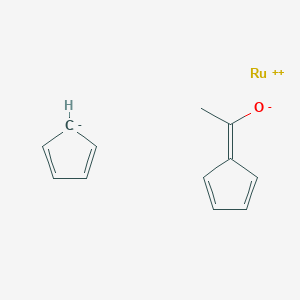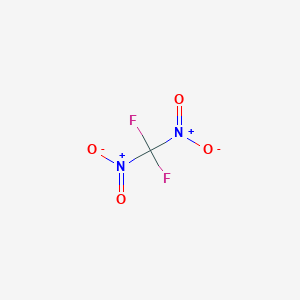
Difluorodinitromethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluorodinitromethane (DFDN) is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a colorless, odorless, and highly reactive compound that is primarily used as a reagent in organic synthesis.
Wirkmechanismus
Difluorodinitromethane is a highly reactive compound that readily undergoes nitration and other chemical reactions. Its explosive nature is due to the release of nitrogen gas upon detonation. The mechanism of action of Difluorodinitromethane is still not fully understood, but it is believed to involve the formation of highly reactive intermediates that undergo rapid decomposition.
Biochemische Und Physiologische Effekte
Difluorodinitromethane has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly toxic and can cause severe burns upon contact with skin. Inhalation of Difluorodinitromethane vapors can also cause respiratory problems and other health issues.
Vorteile Und Einschränkungen Für Laborexperimente
Difluorodinitromethane has several advantages as a reagent in organic chemistry, including its high reactivity and explosive nature. However, its highly toxic and explosive nature also make it difficult to handle and require careful handling and storage. Its use in lab experiments is therefore limited to specialized applications where its unique properties are required.
Zukünftige Richtungen
Future research on Difluorodinitromethane is likely to focus on its potential use as an explosive material and in the development of new organic compounds. The unique properties of Difluorodinitromethane make it an ideal candidate for use in various scientific research applications, and further research is likely to uncover new and innovative uses for this compound.
Synthesemethoden
Difluorodinitromethane can be synthesized by the reaction of difluoroamine with nitromethane. The reaction is highly exothermic and requires careful handling. The resulting product is a yellowish liquid that is highly explosive and should be handled with extreme caution.
Wissenschaftliche Forschungsanwendungen
Difluorodinitromethane has been used in various scientific research applications, including the synthesis of new organic compounds, as a reagent in organic chemistry, and as a potential explosive material. Its high reactivity and explosive nature make it an ideal candidate for use in the development of new explosives.
Eigenschaften
CAS-Nummer |
1185-11-1 |
|---|---|
Produktname |
Difluorodinitromethane |
Molekularformel |
CF2N2O4 |
Molekulargewicht |
142.02 g/mol |
IUPAC-Name |
difluoro(dinitro)methane |
InChI |
InChI=1S/CF2N2O4/c2-1(3,4(6)7)5(8)9 |
InChI-Schlüssel |
PLHQSNSLBKPCTC-UHFFFAOYSA-N |
SMILES |
C([N+](=O)[O-])([N+](=O)[O-])(F)F |
Kanonische SMILES |
C([N+](=O)[O-])([N+](=O)[O-])(F)F |
Andere CAS-Nummern |
1185-11-1 |
Synonyme |
Difluorodinitromethane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



